molecular formula C11H14ClFN2O B15275819 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide

Cat. No.: B15275819
M. Wt: 244.69 g/mol
InChI Key: LEWVCGOUQZLNLO-UHFFFAOYSA-N
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Description

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-fluorophenyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide typically involves the reaction of 2-chloro-4-fluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.

Comparison with Similar Compounds

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14ClFN2O

Molecular Weight

244.69 g/mol

IUPAC Name

2-[1-(2-chloro-4-fluorophenyl)ethylamino]-N-methylacetamide

InChI

InChI=1S/C11H14ClFN2O/c1-7(15-6-11(16)14-2)9-4-3-8(13)5-10(9)12/h3-5,7,15H,6H2,1-2H3,(H,14,16)

InChI Key

LEWVCGOUQZLNLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)NCC(=O)NC

Origin of Product

United States

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